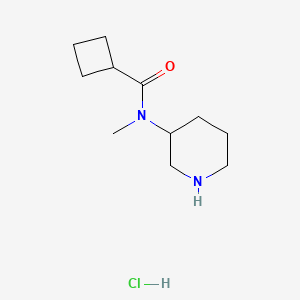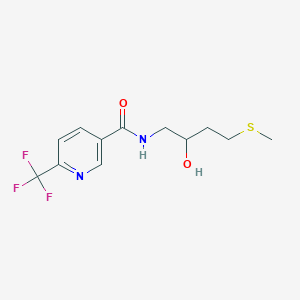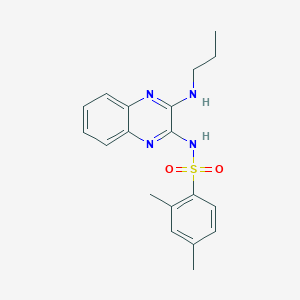![molecular formula C13H12N2O2 B2843370 N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide CAS No. 2185981-33-1](/img/structure/B2843370.png)
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide” is a compound that has been studied for its potential therapeutic applications . It is a type of aryl amide . The compound has been associated with the inhibition of Adaptor Protein 2-Associated Kinase 1 (AAK1), which is a potential therapeutic target for neuropathic pain .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide”, involves several steps. These include the generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
The molecular structure of “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide” is complex. It is an aryl amide, which means it contains a carbonyl group (C=O) attached to an aromatic ring, and an amide group (NH2) attached to the carbonyl carbon .Chemical Reactions Analysis
Oxazoles, like “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide”, can undergo various chemical reactions. For instance, they can be arylated and alkylated in the presence of palladium and specific phosphine ligands . The reaction conditions can influence the regioselectivity of these reactions .Mécanisme D'action
Orientations Futures
The compound “N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide” shows promise as a potential therapeutic agent for neuropathic pain . Future research could focus on further optimizing its structure-activity relationships, investigating its mechanism of action in more detail, and evaluating its efficacy in clinical trials .
Propriétés
IUPAC Name |
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(16)15-7-10-4-3-5-11(6-10)12-8-14-9-17-12/h2-6,8-9H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANOXNLQPISNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)


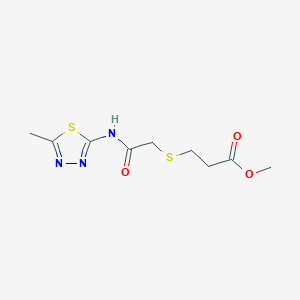
![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)
![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)
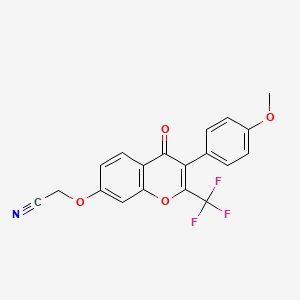
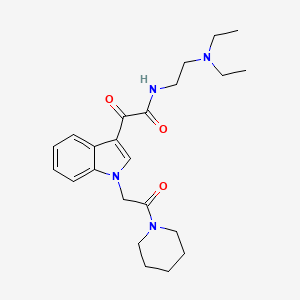
![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)
![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)
